molecular formula C9H10O B2789624 (2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one CAS No. 2408946-92-7

(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one

Cat. No.: B2789624
CAS No.: 2408946-92-7
M. Wt: 134.178
InChI Key: ZHWRWUYPONZDQY-XDBMUJACSA-N
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Description

(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one is a complex, stereochemically defined organic compound that serves as a valuable building block in scientific research and development. Its unique and rigid tricyclic scaffold makes it a compound of significant interest in several advanced fields. In medicinal chemistry, this structure is explored as a core skeleton for designing novel bioactive molecules and potential pharmaceutical ingredients, due to its ability to impart specific three-dimensional interactions with biological targets . The compound's distinct structure is also valuable in materials science for the development of new synthetic materials with specialized properties . Researchers utilize it as a key synthetic intermediate or an analytical standard for method development in chromatography, such as HPLC . As a high-purity chemical, it is particularly useful for probing structure-activity relationships and for use in asymmetric synthesis where its defined stereocenters can dictate the stereochemical outcome of reactions. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals . All information provided is for research purposes and should not be considered as a recommendation for any specific use.

Properties

IUPAC Name

(2R,5S)-tricyclo[4.2.1.02,5]non-7-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-7,9H,3-4H2/t5?,6?,7-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWRWUYPONZDQY-XDBMUJACSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C1=O)C3CC2C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,5S)-Tricyclo[4.2.1.0(2,5)]non-7-en-3-one, also known as 3-aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one, is a bicyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H9NO
  • Molecular Weight : 135.16 g/mol
  • Melting Point : 117-122°C
  • Boiling Point : 332.225°C
  • Density : 1.257 g/cm³

Biological Activity Overview

Research indicates that (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one exhibits several biological activities, particularly in the fields of antimicrobial and antifungal properties.

Antimicrobial Activity

Studies have demonstrated that this compound has significant antimicrobial effects against various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans18200

These results suggest a promising potential for use in treating infections caused by these pathogens.

The mechanism by which (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

  • Antifungal Efficacy Against Candida spp.
    A study published in Journal of Antimicrobial Chemotherapy explored the efficacy of this compound against various Candida species. The results indicated that it inhibited biofilm formation and reduced cell viability in a dose-dependent manner.
  • Synergistic Effects with Conventional Antibiotics
    Research conducted by Anadys Pharmaceuticals demonstrated that when combined with conventional antibiotics like ampicillin, (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one enhanced the overall antimicrobial activity, suggesting potential for combination therapies.

Pharmacological Applications

Due to its biological activities, (2R,5S)-tricyclo[4.2.1.0(2,5)]non-7-en-3-one is being investigated as a lead compound for developing new antimicrobial agents and could be particularly useful in treating resistant strains of bacteria and fungi.

Comparison with Similar Compounds

Structural and Stereochemical Variants

Table 1: Comparison of Tricyclic Framework Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents/Features CAS Number
(2R,5S)-Tricyclo[4.2.1.0²,⁵]non-7-en-3-one C₉H₁₀O 134.18 Ketone at C3; (2R,5S) stereochemistry 15564-44-0
exo-3-Oxa-4,4-bis(trifluoromethyl)tricyclo[...]non-7-ene C₁₀H₁₀F₆O 284.18 CF₃ groups at C4; oxygen bridge Not provided
1,6-Dimethyl-7,8-diphenyltricyclo[...]non-7-en-9-one C₂₃H₂₀O 312.40 Methyl, phenyl groups; ketone at C9 55117-88-9
Tricyclo[4.2.1.0²,⁵]nona-3,7-diene C₉H₁₀ 118.18 Double bonds at C3 and C7 15564-44-0

Key Observations:

  • Substituent Effects : The introduction of electron-withdrawing groups (e.g., CF₃ in ) increases electrophilicity, while bulky groups (e.g., phenyl in ) hinder reactivity.
  • Stereochemistry : The (2R,5S) configuration in the target compound enhances stereoselectivity in cycloaddition reactions compared to racemic mixtures .

Physical and Thermodynamic Properties

Table 3: Thermodynamic and Solubility Data

Compound Melting Point (°C) Boiling Point (°C) Water Solubility Viscosity (Pa·s, 25°C)
(2R,5S)-Tricyclo[...]non-7-en-3-one Not reported ~220 (estimated) Low 0.00042
Tricyclo[...]nona-3,7-diene Not reported ~180 Insoluble 0.00031
1,6-Dimethyl-7,8-diphenyl derivative >200 (decomposes) Not applicable Insoluble Not reported

Key Observations:

  • The ketone group marginally increases boiling point compared to hydrocarbon analogs due to polarity .
  • Bulky substituents (e.g., phenyl groups) reduce solubility in polar solvents .

Q & A

Q. What are the key considerations for synthesizing (2R,5S)-Tricyclo[4.2.1.0²,⁵]non-7-en-3-one with high stereochemical purity?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., organocatalysts or transition-metal complexes) and controlled reaction conditions (temperature, solvent polarity). Use kinetic resolution or asymmetric induction strategies to favor the (2R,5S) configuration. Characterization via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm enantiomeric excess. Cross-reference with stereoselective methods for similar tricyclic ketones, such as the use of Evans auxiliaries or Sharpless epoxidation .

Q. Which spectroscopic techniques are optimal for characterizing the tricyclic framework and ketone group?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign bridgehead protons (e.g., C2 and C5) and carbonyl carbon (C3) using DEPT-135 and HSQC.
  • IR Spectroscopy : Confirm the ketone (C=O stretch ~1700–1750 cm⁻¹) and strained cycloalkene (C=C stretch ~1600–1650 cm⁻¹).
  • X-ray Crystallography : Resolve absolute stereochemistry and ring strain via single-crystal analysis .
  • Mass Spectrometry (HRMS) : Verify molecular formula and fragmentation patterns.

Q. How can researchers design a robust protocol for isolating (2R,5S)-Tricyclo[...] from reaction mixtures?

  • Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate stereoisomers. Optimize retention factors (k') via thin-layer chromatography (TLC) screening. For polar byproducts, consider reverse-phase HPLC. Validate purity by melting point analysis and ≥95% integration in NMR spectra .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of (2R,5S)-Tricyclo[...] in Diels-Alder or cycloaddition reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity. Compare computational predictions with experimental yields and stereochemical outcomes. Use software like Gaussian or ORCA for simulations .

Q. What strategies resolve contradictions between X-ray crystallography and NMR data regarding the compound’s conformation?

  • Methodological Answer : Apply data triangulation :
  • Dynamic NMR : Probe ring-flipping barriers at variable temperatures.
  • Molecular Dynamics Simulations : Model conformational flexibility in solution.
  • NOESY/ROESY : Detect through-space correlations to validate rigid or flexible regions.
    Reconcile discrepancies by considering crystal packing effects (X-ray) vs. solution-state dynamics (NMR) .

Q. How to design a study investigating the compound’s potential as a chiral ligand in asymmetric catalysis?

  • Methodological Answer : Adopt the PICO framework :
  • Population : Transition-metal complexes (e.g., Rh, Pd).
  • Intervention : (2R,5S)-Tricyclo[...] as a ligand.
  • Comparison : Benchmark against BINAP or Josiphos ligands.
  • Outcome : Enantiomeric excess (ee) and turnover number (TON).
    Use kinetic studies and linear free-energy relationships (LFER) to evaluate ligand efficiency .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity against neurodegenerative targets?

  • Methodological Answer :
  • Enzyme Inhibition : Screen for acetylcholinesterase (AChE) or monoamine oxidase (MAO-B) inhibition using Ellman’s assay or fluorometric methods.
  • Cytotoxicity : Test on SH-SY5Y neuronal cells via MTT assay.
  • Molecular Docking : Predict binding affinities to tau protein or β-amyloid using AutoDock Vina. Validate with SPR (surface plasmon resonance) .

Data Analysis and Experimental Design

Q. How to statistically analyze variability in synthetic yields across different batches?

  • Methodological Answer : Use ANOVA to compare means of ≥3 independent syntheses. Apply Tukey’s HSD post-hoc test to identify significant differences. Report confidence intervals (95%) and R² for linear regression models correlating yield with reaction parameters (e.g., temperature, catalyst loading) .

Q. What criteria should guide the selection of solvents for recrystallizing (2R,5S)-Tricyclo[...]?

  • Methodological Answer : Prioritize solvents with moderate polarity (e.g., ethyl acetate, dichloromethane) and low solubility at room temperature. Use the Hildebrand solubility parameter (δ) to predict compatibility. Test solvent pairs (e.g., ethanol/water) for gradient cooling. Monitor crystal growth via hot-stage microscopy .

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